molecular formula C25H38O4 B12374102 17|A-Hsd10-IN-3

17|A-Hsd10-IN-3

Cat. No.: B12374102
M. Wt: 402.6 g/mol
InChI Key: VGXKMWPNJIWCNF-FYVXYBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound 17-alpha-ester typically involves the following steps:

Industrial Production Methods: Industrial production of compound 17-alpha-ester follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Compound 17 undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Reduction of the ketone back to a hydroxyl group.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various steroidal derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Compound 17 has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.

    Biology: Studied for its role in cellular processes and hormone regulation.

    Medicine: Utilized in the development of steroidal drugs for treating inflammatory and autoimmune conditions.

    Industry: Employed in the production of high-value chemicals and materials .

Mechanism of Action

The mechanism of action of compound 17 involves its interaction with specific molecular targets, such as hormone receptors. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. This interaction leads to physiological effects such as anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

    Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.

    Prednisolone: Another corticosteroid used for its potent anti-inflammatory effects.

    Dexamethasone: A synthetic steroid with a longer duration of action compared to compound 17.

Comparison: Compound 17 is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike hydrocortisone and prednisolone, compound 17 has a higher affinity for certain receptors, leading to more targeted effects. Additionally, its synthesis involves unique reaction conditions that differentiate it from other similar compounds .

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

6-[[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid

InChI

InChI=1S/C25H38O4/c1-24-13-5-6-20(24)19-10-9-17-16-18(11-15-25(17,2)21(19)12-14-24)29-23(28)8-4-3-7-22(26)27/h9,18-21H,3-8,10-16H2,1-2H3,(H,26,27)/t18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

VGXKMWPNJIWCNF-FYVXYBBASA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)OC(=O)CCCCC(=O)O

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)OC(=O)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.